8-Chloroquinolin-5-ol is a chemical compound classified as a halogenated quinoline derivative. Its molecular formula is C₉H₆ClN₁O, and it features a chloro group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring. This compound is known for its potential biological activities and has garnered attention in various fields, including medicinal chemistry and materials science.
8-Chloroquinolin-5-ol exhibits significant biological activities:
The synthesis of 8-Chloroquinolin-5-ol can be achieved through several methods:
8-Chloroquinolin-5-ol has several applications:
Studies on 8-Chloroquinolin-5-ol have revealed its interactions with various biological targets:
Several compounds share structural similarities with 8-Chloroquinolin-5-ol, including:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cloxyquin | Monohalogenated 8-hydroxyquinoline | Antimycobacterial |
Clioquinol | Bihalogenated derivative | Antimicrobial |
Broxyquinoline | Bihalogenated derivative | Antiprotozoal |
Iodoquinol | Contains iodine | Antimicrobial |
While many of these compounds exhibit antimicrobial properties, 8-Chloroquinolin-5-ol is particularly noted for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in resistant infections . Its distinct substitution pattern also influences its reactivity and interaction with metal ions compared to other derivatives.